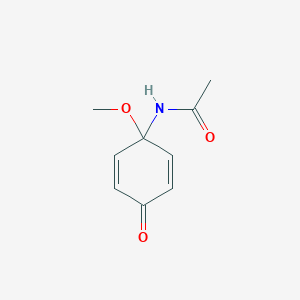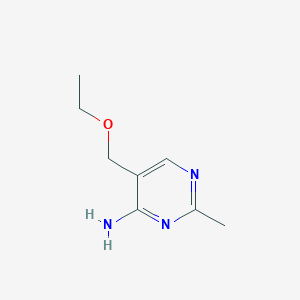![molecular formula C21H30N4O7 B135096 [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate CAS No. 137057-69-3](/img/structure/B135096.png)
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adenosine, which is a nucleoside that plays a crucial role in many biological processes. In
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is primarily based on its interaction with adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in various physiological processes such as neurotransmission, cardiovascular regulation, and immune function. [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to selectively bind to adenosine receptors, which can modulate their activity and downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has several advantages for lab experiments. It is highly soluble in water and can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate. One potential area of research is the development of adenosine receptor agonists or antagonists for the treatment of various diseases such as asthma, inflammation, and cancer. Additionally, this compound can be used as a tool for studying the enzymatic activities of adenosine deaminase and adenosine kinase. Furthermore, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be used as a substrate for developing biosensors for the detection of adenosine and its metabolites.
Métodos De Síntesis
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be synthesized through a multistep process that involves the protection and deprotection of various functional groups. One of the most common methods for synthesizing this compound is through the use of protected nucleosides, which are then coupled with a protected pentanoic acid. The final product is obtained through deprotection of the functional groups.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been extensively studied for its potential applications in various fields such as drug delivery, cancer treatment, and nucleic acid research. This compound has been shown to have high affinity for adenosine receptors, which makes it a potential candidate for developing adenosine receptor agonists or antagonists. Additionally, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been used as a substrate for studying the enzymatic activities of adenosine deaminase and adenosine kinase.
Propiedades
Número CAS |
137057-69-3 |
|---|---|
Nombre del producto |
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate |
Fórmula molecular |
C21H30N4O7 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(26)30-10-13-17(28)18(32-15(27)9-7-5-2)21(31-13)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,28H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
Clave InChI |
ZIZLARCOOAGZAW-BQSVUJTJSA-N |
SMILES isomérico |
CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
SMILES canónico |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



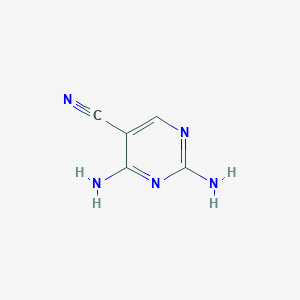
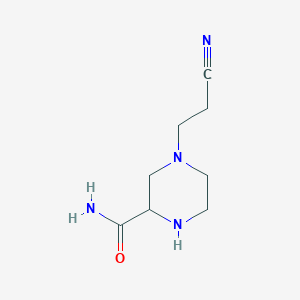
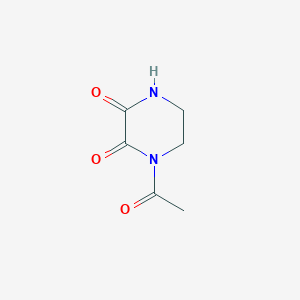
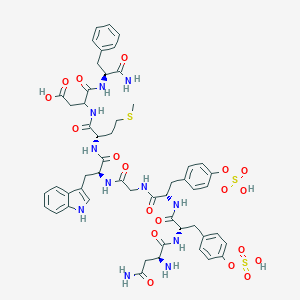
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
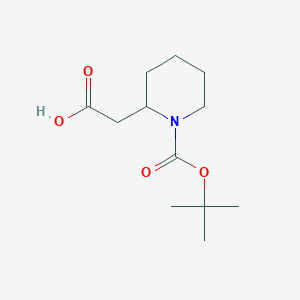
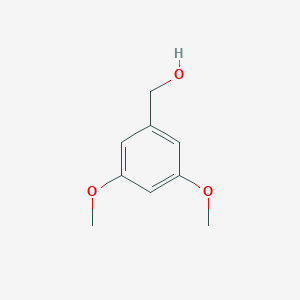
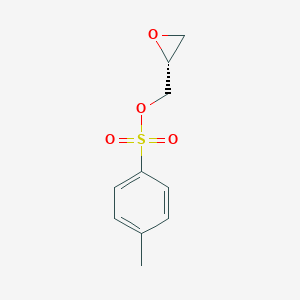
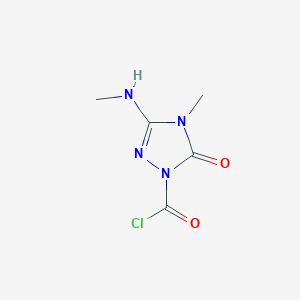
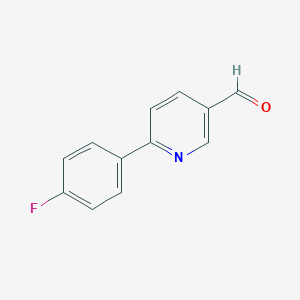
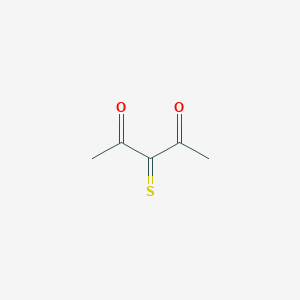
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
